![molecular formula C15H9IN4S B294752 6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294752.png)
6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the class of thiadiazoles and triazoles. The compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. The compound has also been found to have a positive effect on the immune system, enhancing its ability to fight against infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has shown good stability under various conditions. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Further exploration of the compound's mechanism of action and its interaction with various enzymes and proteins.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's potential as a diagnostic tool for various diseases.
5. Evaluation of the compound's toxicity and safety profile in vivo.
6. Development of new derivatives and analogs of the compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential in various fields, particularly in medicinal chemistry. The compound has shown significant antimicrobial, antifungal, and anticancer activity, as well as potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 6-(2-Iodophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-iodoaniline, phenyl isothiocyanate, and triethylorthoformate in the presence of a catalyst. The reaction proceeds through an intermediate compound, which is then converted into the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activity. The compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C15H9IN4S |
---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
6-(2-iodophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9IN4S/c16-12-9-5-4-8-11(12)14-19-20-13(17-18-15(20)21-14)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
RPFFQWPFQROHJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4I |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.